molecular formula C13H11NO4 B2716281 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid CAS No. 950028-97-4

2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid

Cat. No.: B2716281
CAS No.: 950028-97-4
M. Wt: 245.234
InChI Key: WWSNMVHHPWXBLR-UHFFFAOYSA-N
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Description

2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid is an organic compound characterized by the presence of both pyridine and phenoxy groups attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid typically involves the following steps:

    Formation of the Pyridin-2-yloxy Intermediate: This step involves the reaction of pyridine-2-ol with an appropriate halogenated phenol derivative under basic conditions to form the pyridin-2-yloxy intermediate.

    Coupling Reaction: The intermediate is then coupled with a phenoxyacetic acid derivative using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy or pyridin-2-yloxy derivatives.

Scientific Research Applications

2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a ligand in the study of enzyme interactions and receptor binding assays.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid exerts its effects depends on its application:

    Medicinal Chemistry: It may act by binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

    Materials Science: The compound’s structure allows it to interact with other molecules, forming stable complexes or polymers with desired properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Pyridin-2-yloxy)phenoxy]propanoic acid
  • 2-[3-(Pyridin-2-yloxy)phenoxy]butanoic acid
  • 2-[3-(Pyridin-2-yloxy)phenoxy]benzoic acid

Uniqueness

2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid is unique due to its specific combination of pyridine and phenoxy groups attached to an acetic acid moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(3-pyridin-2-yloxyphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-13(16)9-17-10-4-3-5-11(8-10)18-12-6-1-2-7-14-12/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSNMVHHPWXBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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